molecular formula C11H13FO2 B8430037 5-(4-Fluorophenoxy)-1-penten-4-ol

5-(4-Fluorophenoxy)-1-penten-4-ol

Cat. No.: B8430037
M. Wt: 196.22 g/mol
InChI Key: XTZNMVUAGNRHBJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-1-penten-4-ol is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(4-fluorophenoxy)pent-4-en-2-ol

InChI

InChI=1S/C11H13FO2/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h2,4-7,10,13H,1,3,8H2

InChI Key

XTZNMVUAGNRHBJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(COC1=CC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of ether (50 ml.) and magnesium turnings (4.49 g., 0.185 mole) is added a small amount of allyl bromide (ca. 0.5 g.). The mixture is stirred until Grignard reagent is formed (reflux of ether is a good sign). A solution of allyl bromide (24.2 g., 0.20 mole) and 4-fluorophenoxyacetaldehyde (19.0 g., 0.123 mole) in ether (110 ml.) is then added at such a rate as to maintain the reflux of ether. The resulting mixture is heated at reflux for another hour, cooled in an ice bath, and treated with dilute sulfuric acid (1.6 M, 70 ml.). The organic phase is separated and the aqueous phase is extracted with ether three times. The combined extracts are washed with 5% sodium bicarbonate, dried over anhydrous magnesium sulfate and finally concentrated on a rotary evaporator. The oil residue is vacuum distilled at 73° C./0.03 mm. to afford the desired product (18.6 g., 0.095 mole, 77%). ir (neat) 2.90, 3.22, 3.40, 6.05, 6.20, 6.62, 8.00, 8.25, 10.87, 12.10, 13.14μ; pmr (CCl4) δ 2.32 (2H, t, J=6Hz), 2.54 (1H, m), 3.6-4.1 (3H, m), 4.8-5.05 (1H, m), 5.05-5.25 (1H, m), 5.4-6.3 (1H, m), 6.6-7.1 (4H, m).
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
77%

Synthesis routes and methods II

Procedure details

Allyl bromide (~0.5 g.) is added to a stirred suspension of magnesium turnings (4.49 g., 0.185 mole) in dry ether (50 ml.) at 25° C. Upon initiation of reflux, the reaction suspension is stirred and treated with a solution of allyl bromide (24.2 g., 0.2 mole) and 4-fluorophenoxyacetaldehyde (19 g., 0.123 mole) in dry ether (110 ml.) added at such a rate as to maintain a gentle reflux. The resulting reaction mixture is heated at reflux for 1 hour, cooled to 0°-5° C., and treated with 3.2 N sulfuric acid (70 ml.), providing a heterogeneous mixture. After separating the phases, the aqueous phase is extracted with ether three times. The organic phase is combined with the ethereal extracts and washed with 5% aqueous sodium bicarbonate, dried over magnesium sulfate, and filtered. Evaporation of the filtrate in vacuo affords an oily residue which is distilled to provide the title compound as a colorless oil (18.6 g., 77%), bp0.03 73° C.; pmr (CCl4) δ2.32 (2H, t), 2.54 (H, m) 3.6-4.1 (3H, m), 4.8-5.05 (H, m) 5.05-5.25 (H, m), 5.4-6.3 (H, m) and 6.6-7.1 (4H, m).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
4.49 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
77%

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